molecular formula C18H23ClN2O3 B12883047 1-(4-chlorobenzoyl)-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide CAS No. 85187-27-5

1-(4-chlorobenzoyl)-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide

Cat. No.: B12883047
CAS No.: 85187-27-5
M. Wt: 350.8 g/mol
InChI Key: BSYCXIOQCHQTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzoyl)-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine ring substituted with a 4-chlorobenzoyl group, a dipropylamino group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzoyl)-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the acylation of pyrrolidine derivatives with 4-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzoyl)-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4-chlorobenzoyl)-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and analgesic properties.

    Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern on the pyrrolidine ring, which imparts unique chemical and biological properties.

Properties

CAS No.

85187-27-5

Molecular Formula

C18H23ClN2O3

Molecular Weight

350.8 g/mol

IUPAC Name

1-(4-chlorobenzoyl)-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide

InChI

InChI=1S/C18H23ClN2O3/c1-3-11-20(12-4-2)18(24)15-9-10-16(22)21(15)17(23)13-5-7-14(19)8-6-13/h5-8,15H,3-4,9-12H2,1-2H3

InChI Key

BSYCXIOQCHQTSA-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1CCC(=O)N1C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.